

LP-922761 Hydrate: A Selective AAK1 Inhibitor for Neuropathic Pain

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Compound of Interest		
Compound Name:	LP-922761 hydrate	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

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Abstract

LP-922761 hydrate, also known as LX9211 and BMS-986176, is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of membrane proteins, including neurotransmitter receptors.[2] By inhibiting AAK1, LP-922761 modulates the trafficking of these receptors, presenting a promising therapeutic strategy for neurological disorders, particularly neuropathic pain.[2] This technical guide provides a comprehensive overview of **LP-922761** hydrate, including its mechanism of action, quantitative data on its activity and selectivity, detailed experimental protocols, and a summary of its clinical development status.

Introduction

Neuropathic pain, a debilitating chronic condition resulting from damage to the somatosensory nervous system, represents a significant unmet medical need. Current treatments often provide inadequate relief and are associated with substantial side effects. The discovery of novel, non-opioid analgesics with distinct mechanisms of action is therefore of paramount importance. AAK1 has emerged as a promising target for the treatment of neuropathic pain based on studies in knockout mice, which demonstrated a reduced response to persistent pain.[2][3] **LP-**



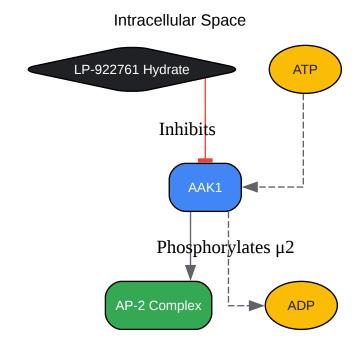
922761 hydrate has been identified as a highly selective inhibitor of AAK1 and has advanced into clinical trials for the treatment of diabetic peripheral neuropathic pain.[4][5]

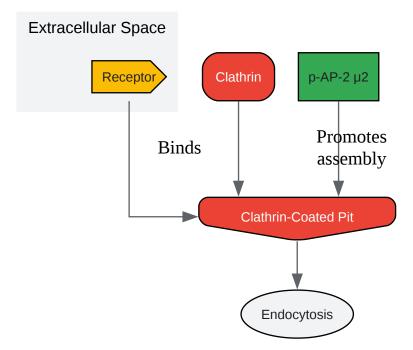
Mechanism of Action

LP-922761 exerts its therapeutic effect by selectively inhibiting the kinase activity of AAK1. AAK1's primary function in the cell is to phosphorylate the µ2 subunit of the adaptor protein 2 (AP-2) complex at Threonine 156.[6] This phosphorylation event is a key regulatory step in clathrin-mediated endocytosis, enhancing the binding of the AP-2 complex to cargo proteins and promoting the formation of clathrin-coated pits for vesicular trafficking.[6]

By binding to the ATP-binding site of AAK1, LP-922761 prevents the transfer of a phosphate group to the AP-2 μ 2 subunit. This inhibition of phosphorylation disrupts the normal process of clathrin-mediated endocytosis for a subset of membrane proteins, including certain neurotransmitter receptors.[2] The leading hypothesis for its analgesic effect is the modulation of GABA-A receptor trafficking. By reducing their endocytosis, LP-922761 increases the cell surface expression of these inhibitory receptors, potentially enhancing GABAergic signaling and dampening neuronal hyperexcitability associated with neuropathic pain.







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Figure 1: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Quantitative Data



LP-922761 hydrate demonstrates high potency and selectivity for AAK1. The following tables summarize the key quantitative data for this compound, also known by its development codes LX9211 and BMS-986176.

Table 1: In Vitro Potency of **LP-922761 Hydrate** (LX9211/BMS-986176)

Parameter	Value	Reference
AAK1 IC50 (Enzymatic Assay)	2 nM - 4.8 nM	[1][7]
AAK1 IC50 (Cell-Based Assay)	7.6 nM	[1]

Table 2: Kinase Selectivity Profile of **LP-922761 Hydrate** (LX9211/BMS-986176)

Kinase Target	IC50	Selectivity vs. AAK1	Reference
AAK1	2 nM	-	[7]
BIKE	24 nM	12-fold	[1]
GAK	>1000 nM	>500-fold	[1]

No significant activity was observed at cyclin G-associated kinase (GAK), opioid, adrenergic α 2, or GABAa receptors.[1]

Table 3: In Vivo and Pharmacokinetic Properties of LP-922761 Hydrate (LX9211/BMS-986176)



Parameter	Species	Value	Reference
Efficacy in Neuropathic Pain Models	Rat	Effective at 0.3 and 3 mg/kg	[8]
Brain to Plasma Ratio	Rat	~20	[4][5]
Oral Bioavailability	Rat, Dog	Favorable	[9]
Half-life (Single Ascending Dose)	Human	143 to 197 hours	[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of AAK1 inhibitors like **LP-922761 hydrate**.

In-Cell Western Assay for AAK1 Inhibition

This protocol describes a quantitative immunofluorescence method to measure the inhibition of AAK1 by assessing the phosphorylation status of its substrate, the AP-2 μ 2 subunit (AP2M1), in a cellular context.[12]

Materials:

- Cell Line: HeLa or another suitable cell line with endogenous AAK1 and AP2M1 expression.
 [12]
- LP-922761: Stock solution in DMSO.[12]
- Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) antibody and Mouse anti-total AP2M1 antibody.[12]
- Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.[12]
- Reagents: 96-well black-walled imaging plates, 3.7% Formaldehyde in PBS,
 Permeabilization Buffer (0.1% Triton X-100 in PBS), and Blocking Buffer (e.g., LI-COR®



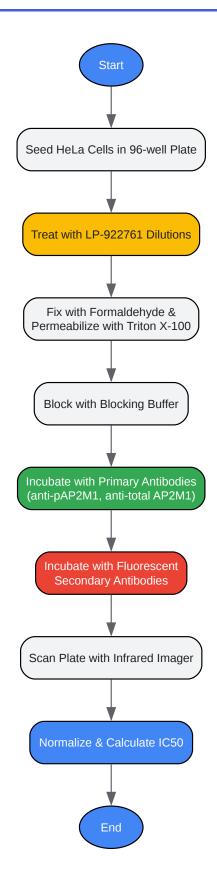
Intercept® (TBS) Blocking Buffer).[12]

• Equipment: Cell culture incubator, multichannel pipette, and an infrared imaging system (e.g., LI-COR® Odyssey®).[12]

Procedure:

- Cell Seeding: Seed HeLa cells into a 96-well black-walled plate to achieve a confluent monolayer after 24 hours of incubation at 37°C and 5% CO2.[12]
- Compound Treatment: Prepare serial dilutions of LP-922761 in cell culture medium (e.g., 1 nM to 10 μM). Add the dilutions to the cells and incubate for a specified time (e.g., 1-2 hours).[13][12]
- Fixation and Permeabilization: Wash the cells with PBS, then fix with 3.7% formaldehyde for 20 minutes at room temperature. Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.[12]
- Blocking: Block the cells with Blocking Buffer for 1.5 hours at room temperature.[12]
- Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies (antiphospho-AP2M1 and anti-total AP2M1) in Blocking Buffer overnight at 4°C.[12]
- Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20.
 Incubate with a mixture of the fluorescently labeled secondary antibodies in Blocking Buffer for 1 hour at room temperature, protected from light.[12]
- Imaging: Wash the cells with PBS-T and then with PBS. Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.[12]
- Data Analysis: Quantify the fluorescence intensity for both channels in each well. Normalize the phospho-AP2M1 signal (800 nm) to the total AP2M1 signal (700 nm). Plot the normalized signal against the logarithm of the LP-922761 concentration and fit the data to a doseresponse curve to determine the IC50 value.[12]





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Figure 2: In-Cell Western Assay Experimental Workflow.



Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This protocol measures the effect of AAK1 inhibition on clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.[14][15]

Materials:

- Cell Line: Human iPSC-derived neurons or other suitable cell types.[14][15]
- Reagents: Human Transferrin conjugated with a fluorescent dye (e.g., Alexa Fluor 647), basal neuronal media (serum-free), 4% Paraformaldehyde (PFA), Hoechst stain, and mounting medium.[14][15]
- Equipment: Humidified incubator (37°C, 5% CO2), fluorescence microscope.[14][15]

Procedure:

- Cell Preparation: Culture cells on coverslips in a 24-well plate.[14]
- Compound Pre-treatment: Pre-incubate the cells with desired concentrations of LP-922761 in basal neuronal media for a specified time.
- Starvation: Starve the cells in warm basal neuronal media for 30-60 minutes in the incubator. [14]
- Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 10 μg/mL) to the cells and incubate for a short period (e.g., 1-15 minutes) to measure the initial rate of uptake.[14]
- Fixation: Remove the transferrin-containing medium and immediately fix the cells with 4% PFA for 15 minutes.[14]
- Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with Hoechst for 10 minutes. Wash again with PBS and mount the coverslips on slides with mounting medium.[14]



Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the
intracellular fluorescence intensity of transferrin using image analysis software (e.g.,
ImageJ).[15] Compare the fluorescence intensity between control and LP-922761-treated
cells to determine the effect on endocytosis.

Clinical Development

LP-922761, under the designation LX9211, has progressed into clinical development for the treatment of neuropathic pain. Phase I studies in healthy volunteers have demonstrated that LX9211 is safe and well-tolerated.[10][16] The compound exhibited approximately dose-proportional plasma exposure and a long half-life.[11][16]

Phase II proof-of-concept studies (RELIEF-DPN-1) in patients with diabetic peripheral neuropathic pain have shown promising results, with the low-dose arm achieving a statistically significant reduction in the average daily pain score compared to placebo.[10][17] A Phase 2b dose-ranging study (PROGRESS) has also been completed to further evaluate the efficacy and tolerability of LX9211 in this patient population.[18] LX9211 has received Fast Track designation from the U.S. Food and Drug Administration for the treatment of diabetic peripheral neuropathic pain.[16][18]

Conclusion

LP-922761 hydrate is a potent and selective AAK1 inhibitor with a well-defined mechanism of action centered on the modulation of clathrin-mediated endocytosis. Its favorable preclinical profile, including high selectivity, oral bioavailability, and CNS penetration, has translated into promising results in early clinical trials for neuropathic pain. As a novel, non-opioid therapeutic candidate, LP-922761 holds significant potential to address the unmet medical need for more effective and safer treatments for chronic pain conditions. The experimental protocols detailed in this guide provide a framework for the further investigation of LP-922761 and other AAK1 inhibitors in both basic research and drug discovery settings.

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